Structural Uniqueness: Divergence from the Closest Documented Analog
3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine represents a distinct substitution pattern within the thiazol-2-imine chemical space. The closest documented analog based on literature searches is the N,4-diphenylthiazol-2-amine scaffold [1], which has been the subject of recent synthetic and biological studies [2]. The target compound differs by the addition of a benzyl group at the N3 position of the thiazole ring. This substitution introduces increased steric bulk and alters the electronic distribution compared to the simpler N,4-diphenylthiazol-2-amine.
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine (C22H18N2S, MW: 342.5 g/mol) |
| Comparator Or Baseline | N,4-diphenylthiazol-2-amine scaffold (core formula: C15H12N2S, MW: 252.3 g/mol) |
| Quantified Difference | Addition of a benzyl group (C7H7) increases molecular weight by approximately 90 g/mol and alters lipophilicity. |
| Conditions | Structural comparison based on chemical formula and published literature. |
Why This Matters
For researchers in drug discovery or chemical biology, this structural difference is critical; the benzyl group can significantly impact target binding affinity, selectivity, and ADME properties, making the target compound a distinct chemical entity for screening purposes.
- [1] MolBIC. Compound Information: N,4-diphenyl-1,3-thiazol-2-amine. View Source
- [2] Medicinal Chemistry Research. Design, synthesis and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives. 2019, 28(3), 442-458. View Source
